molecular formula C16H11ClK2N2O4 B8544280 Tranxene

Tranxene

Cat. No.: B8544280
M. Wt: 408.92 g/mol
InChI Key: QCHSEDTUUKDTIG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tranxene (generic name: clorazepate dipotassium) is a benzodiazepine approved for the treatment of anxiety disorders, acute alcohol withdrawal, and adjunctive therapy for partial seizures . It is available in multiple dosage forms, including immediate-release tablets (3.75 mg, 7.5 mg, 15 mg) and single-dose (SD) formulations (11.25 mg, 22.5 mg) . As a prodrug, clorazepate is metabolized to desmethyldiazepam, an active metabolite with a long half-life (~50–100 hours), contributing to its sustained anxiolytic effects .

Elderly patients or those with hepatic/renal impairment require dose adjustments due to increased sensitivity to benzodiazepines, which can exacerbate sedation, dizziness, or respiratory depression .

Q & A

Basic Research Questions

Q. How should researchers design a pharmacokinetic study to evaluate Tranxene’s bioavailability under varying physiological conditions?

  • Methodological Answer : Use a crossover study design with controlled administration of this compound (e.g., 3.75 mg, 7.5 mg, or 15 mg doses) to assess absorption rates and bioavailability. Control variables such as gastric pH (e.g., by co-administering antacids as in ) to isolate drug interactions. Employ LC-MS/MS for precise plasma concentration measurements, and analyze AUC (Area Under the Curve) and Cmax to compare bioavailability across conditions .

Q. How can researchers resolve contradictions in population-level data on nonmedical this compound use?

  • Methodological Answer : Apply weighted statistical adjustments to account for survey non-response biases (e.g., codes like "98 = BLANK" or "99 = LEGITIMATE SKIP" in ). Replicate findings using longitudinal cohorts or meta-analyses to address low prevalence rates (e.g., 0.11% in ). Stratify data by demographic variables (age, co-morbidities) to identify confounding factors .

Q. What methodological frameworks ensure rigor in studying this compound’s abuse potential?

  • Methodological Answer : Use validated instruments like the National Household Survey on Drug Abuse (NHSDA) coding schema () to standardize "nonmedical use" definitions. Pair self-reported data with biomarker validation (e.g., urine toxicology) to reduce recall bias. Apply case-control designs to compare this compound users with matched controls for risk factor analysis .

Q. How to formulate a focused research question on this compound’s neuropharmacological mechanisms?

  • Methodological Answer : Align the question with gaps in literature (e.g., "How does this compound’s GABAergic modulation differ from benzodiazepines in anxiety models?"). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to specify variables. Avoid overly broad terms (e.g., "effects on the brain") and instead define measurable outcomes (e.g., "reduction in amygdala hyperactivity via fMRI") .

Q. What ethical considerations are critical for human studies involving this compound?

  • Methodological Answer : Obtain IRB approval with explicit protocols for informed consent, especially for vulnerable populations (e.g., individuals with substance use disorders). Disclose risks of dependency and withdrawal () in participant materials. Use blinding and randomization to minimize bias in clinical trials .

Advanced Research Questions

Q. How to investigate this compound’s pharmacodynamic interactions with other CNS depressants?

  • Methodological Answer : Conduct in vitro receptor-binding assays (e.g., GABAA subunit specificity) paired with in vivo behavioral tests (e.g., rotarod for motor impairment). Use isobolographic analysis to quantify synergistic or antagonistic effects with opioids or alcohol. Reference preclinical models from , ensuring dose ranges reflect therapeutic indices .

Q. What longitudinal study designs are optimal for assessing this compound’s abuse liability over time?

  • Methodological Answer : Implement a 10-year cohort study tracking this compound prescriptions and misuse incidents using linked electronic health records (EHRs) and pharmacy databases. Apply survival analysis to identify risk periods for dependency. Validate findings against NHSDA’s temporal trend codes (e.g., "91 = NEVER USED" in ) .

Q. How to present complex this compound pharmacokinetic data in publications without overwhelming readers?

  • Methodological Answer : Follow guidelines from : use color-coded heatmaps for AUC comparisons and simplified line graphs for dose-response curves. Avoid excessive chemical structures; instead, reference IUPAC names in tables. Provide raw data in appendices and highlight processed data (e.g., half-life calculations) in the main text .

Q. What transcription and translation protocols ensure accuracy in qualitative studies on this compound misuse?

  • Methodological Answer : Use verbatim transcription with timestamp annotations ( ) for focus group interviews. Apply back-translation (e.g., English ↔ Spanish) to validate multilingual qualitative data (). Code themes (e.g., "motivations for misuse") using NVivo, and calculate inter-rater reliability (Cohen’s κ) to ensure consistency .

Q. How to translate this compound research findings into clinical practice guidelines?

  • Methodological Answer : Use the Knowledge-to-Action (KTA) framework: synthesize meta-analyses on efficacy/safety into draft guidelines, then pilot-test via clinician surveys (). Address implementation barriers (e.g., prescriber education) through iterative stakeholder workshops. Align recommendations with FDA labeling () to ensure compliance .

Comparison with Similar Compounds

Benzodiazepines share a common mechanism of action via potentiation of GABAA receptors but differ in pharmacokinetics, potency, and clinical applications. Below is a detailed comparison of Tranxene with other benzodiazepines:

Pharmacokinetic Properties

Compound Onset of Action Half-Life (Hours) Active Metabolites Key Metabolic Pathway
This compound 1–2 hours 50–100* Desmethyldiazepam Hepatic (CYP3A4)
Diazepam (Valium) 15–30 minutes 20–100 Desmethyldiazepam Hepatic (CYP2C19, CYP3A4)
Alprazolam (Xanax) 30–60 minutes 6–20 None Hepatic (CYP3A4)
Lorazepam (Ativan) 30–60 minutes 10–20 None Hepatic (UGT glucuronidation)

*Clorazepate’s half-life reflects its active metabolite, desmethyldiazepam.

Key Differences :

  • Onset : this compound’s slower onset (1–2 hours) contrasts with diazepam’s rapid action (15–30 minutes), making the latter preferable for acute panic attacks .
  • Half-Life : this compound and diazepam have prolonged half-lives due to shared active metabolites, reducing dosing frequency compared to shorter-acting agents like alprazolam .
  • Metabolism : Lorazepam’s glucuronidation pathway makes it safer in hepatic impairment, whereas this compound and diazepam rely on CYP enzymes, increasing drug interaction risks .

Clinical Indications and Potency

Compound Primary Indications Relative Potency* Abuse Potential
This compound Anxiety, alcohol withdrawal, seizures Moderate Low
Diazepam Anxiety, muscle spasms, alcohol withdrawal Low Moderate
Alprazolam Panic disorder, anxiety High High
Lorazepam Anxiety, pre-anesthesia sedation Moderate Moderate

*Potency relative to diazepam (1x).

Key Differences :

  • Alcohol Withdrawal : this compound and diazepam are preferred for alcohol withdrawal due to long half-lives, which mitigate rebound symptoms .
  • Potency : Alprazolam’s high potency increases efficacy in panic disorders but elevates misuse liability compared to this compound .
  • Abuse Potential: this compound’s non-medical use prevalence is low (0.11% in 1994; 0.60% in 1999), likely due to slower onset and lower euphoric effects .

Key Differences :

  • Elderly Use : this compound requires cautious titration (3.75–7.5 mg/day) in elderly patients, whereas lorazepam is safer in those with metabolic impairments .
  • Withdrawal : Alprazolam’s short half-life increases rebound anxiety risk, whereas this compound’s withdrawal symptoms emerge more gradually .

Preparation Methods

Synthetic Pathways for Clorazepic Acid (Parent Compound)

Clorazepate dipotassium is synthesized from clorazepic acid (7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid). Key synthetic routes include:

Stollé Cyclocondensation Method

This classical approach involves the reaction of 2-amino-5-chlorobenzophenone with aminomalonic ester under acidic conditions :

  • Formation of the benzodiazepine ring :

    2-Amino-5-chlorobenzophenone+Diethyl aminomalonateHCl, reflux7-Chloro-1,3-dihydro-3-carbethoxy-5-phenyl-2H-1,4-benzodiazepin-2-one\text{2-Amino-5-chlorobenzophenone} + \text{Diethyl aminomalonate} \xrightarrow{\text{HCl, reflux}} \text{7-Chloro-1,3-dihydro-3-carbethoxy-5-phenyl-2H-1,4-benzodiazepin-2-one}
  • Hydrolysis of the ester :
    The intermediate is treated with potassium hydroxide in ethanol to yield clorazepic acid .

Key Reaction Parameters :

  • Temperature: 80–100°C

  • Catalyst: Concentrated HCl

  • Yield: ~70–85%

Modified Oxime Cyclization

An alternative route starts with 2-aminobenzophenone derivatives :

  • Oxime formation :

    2-Amino-5-chlorobenzophenone+HydroxylamineOxime intermediate (E-isomer)\text{2-Amino-5-chlorobenzophenone} + \text{Hydroxylamine} \rightarrow \text{Oxime intermediate (E-isomer)}
  • Chloroacetylation :
    Reaction with chloroacetyl chloride forms a chloroacetamide, which undergoes intramolecular cyclization to yield the benzodiazepine core .

  • Oxidation and carboxylation :
    Introduction of the carboxylic acid group via oxidation or substitution reactions .

Advantages :

  • Higher regioselectivity for the 1,4-benzodiazepine structure .

  • Adaptable for large-scale production .

Conversion to Clorazepate Dipotassium

The final step involves neutralizing clorazepic acid with potassium hydroxide :

Clorazepic acid+2KOHClorazepate dipotassium+H2O\text{Clorazepic acid} + 2\,\text{KOH} \rightarrow \text{Clorazepate dipotassium} + \text{H}_2\text{O}

Process Details :

  • Solvent : Water or ethanol/water mixture

  • Temperature : 25–40°C

  • Purification : Recrystallization from aqueous ethanol to obtain >99% purity .

Analytical Characterization

Critical quality control steps include:

Spectrophotometric Analysis

  • Charge-transfer complexation with alizarin sulfonic acid (λmax = 530 nm) for quantification .

  • Linear range: 5–250 µg/mL (R² = 0.999) .

Chromatographic Methods

  • HPLC : C18 column, mobile phase MeOH/MeCN/KH₂PO₄ (25:25:50, pH 2.4), detection at 254 nm .

  • GC-MS : Used for metabolite profiling (nordiazepam) .

Industrial-Scale Manufacturing Considerations

Raw Materials

ComponentRoleSupplier Specifications
2-Amino-5-chlorobenzophenoneBenzodiazepine precursorPurity ≥98%, residual solvents <0.1%
Aminomalonic esterRing-forming agentUSP/EP compliance
Potassium hydroxideSalt formationPhEur grade, ≤0.5% carbonate

Process Optimization

  • Catalyst screening : H-MCM-22 zeolite improves cyclization efficiency (yield: 90% vs. 70% with HCl) .

  • Green chemistry : Replacement of xylene with acetonitrile reduces environmental impact .

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Stollé cyclocondensation70–8598.5HighModerate
Oxime cyclization65–7597.0ModerateLow
Zeolite-catalyzed85–9099.0HighHigh

Challenges and Innovations

  • Stereochemical control : Memory of Chirality (MOC) techniques enable enantioselective synthesis of intermediates .

  • Impurity profiling : Identification of desmethyldiazepam and oxazepam as major degradation products .

  • Continuous flow synthesis : Pilot studies show 20% reduction in reaction time vs. batch processing .

Properties

Molecular Formula

C16H11ClK2N2O4

Molecular Weight

408.92 g/mol

IUPAC Name

dipotassium;7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate;hydroxide

InChI

InChI=1S/C16H11ClN2O3.2K.H2O/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12;;;/h1-8,14H,(H,18,20)(H,21,22);;;1H2/q;2*+1;/p-2

InChI Key

QCHSEDTUUKDTIG-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].[OH-].[K+].[K+]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].[OH-].[K+].[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.